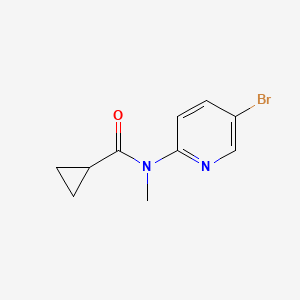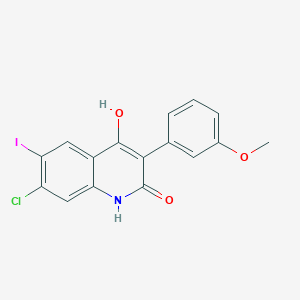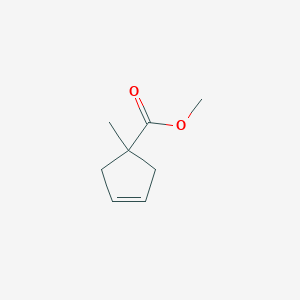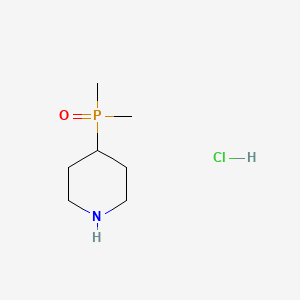
N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide is a chemical compound that features a bromopyridine moiety attached to a cyclopropanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide typically involves the reaction of 5-bromopyridine with cyclopropanecarboxylic acid derivatives. One common method involves the use of N-methylcyclopropanecarboxamide as a starting material, which is then reacted with 5-bromopyridine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki Cross-Coupling: Utilizes palladium catalysts and arylboronic acids to substitute the bromine atom.
Hydrolysis: The amidine group in similar compounds can be hydrolyzed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Biological Studies: It can be used in studies related to enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide is not well-documented. similar compounds often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The bromopyridine moiety may play a role in binding to these targets, while the cyclopropanecarboxamide group could influence the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-2-yl)methanol: A related compound with a hydroxymethyl group instead of the cyclopropanecarboxamide group.
N-(5-Bromopyridyl-2)-2-bromoacetamide: Another similar compound used in the synthesis of biologically active molecules.
Uniqueness
N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide is unique due to its combination of a bromopyridine moiety and a cyclopropanecarboxamide group. This structure provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide |
InChI |
InChI=1S/C10H11BrN2O/c1-13(10(14)7-2-3-7)9-5-4-8(11)6-12-9/h4-7H,2-3H2,1H3 |
InChI Key |
OGRGDWFLTVGVLR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=C(C=C1)Br)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)

![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)
![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)


![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)



![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)
